tert-Butyl (3-cyanophenyl)carbamate

説明

The exact mass of the compound tert-Butyl (3-cyanophenyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl (3-cyanophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (3-cyanophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

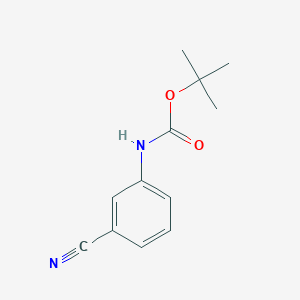

Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-(3-cyanophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h4-7H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEFNFUJFIMRPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20478146 | |

| Record name | tert-Butyl (3-cyanophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145878-50-8 | |

| Record name | tert-Butyl (3-cyanophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3-cyanophenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl (3-cyanophenyl)carbamate

Introduction: The Strategic Importance of tert-Butyl (3-cyanophenyl)carbamate in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and pharmaceutical development, tert-Butyl (3-cyanophenyl)carbamate stands out as a pivotal molecular building block. Its unique trifunctional architecture—a nucleophilic aniline nitrogen masked by a readily cleavable tert-butoxycarbonyl (Boc) group, a synthetically versatile nitrile moiety, and a phenyl ring amenable to further functionalization—renders it an invaluable intermediate in the synthesis of complex therapeutic agents. The strategic placement of the cyano and carbamate groups at the meta-position offers a distinct geometric and electronic profile, crucial for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of tert-Butyl (3-cyanophenyl)carbamate, tailored for researchers, scientists, and drug development professionals.

Reaction Overview: The Chemistry of Amine Protection

The synthesis of tert-Butyl (3-cyanophenyl)carbamate is achieved through the well-established and robust N-tert-butoxycarbonylation of 3-aminobenzonitrile. This reaction, commonly referred to as "Boc protection," is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. The protective nature of the Boc group stems from its ability to deactivate the nucleophilicity of the amine under a wide range of reaction conditions, yet it can be selectively removed under mild acidic conditions.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-aminobenzonitrile attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a stable tert-butoxide and carbon dioxide, to yield the final N-protected product.

Visualizing the Core Reaction Mechanism

Caption: Mechanism of Boc protection of 3-aminobenzonitrile.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 3-Aminobenzonitrile | 118.14 | 5.00 g | 42.32 | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 10.2 g | 46.74 | 1.1 |

| Triethylamine (TEA) | 101.19 | 6.4 mL | 46.55 | 1.1 |

| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - | - |

| Ethyl acetate | - | As needed | - | - |

| Saturated aqueous sodium bicarbonate | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous magnesium sulfate | - | As needed | - | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (42.32 mmol) of 3-aminobenzonitrile in 100 mL of anhydrous tetrahydrofuran (THF).

-

Rationale: THF is an excellent solvent for both the starting material and the Boc anhydride, ensuring a homogeneous reaction mixture. Anhydrous conditions are preferred to prevent hydrolysis of the Boc anhydride.

-

-

Addition of Base: To the stirred solution, add 6.4 mL (46.55 mmol) of triethylamine (TEA).

-

Rationale: Triethylamine acts as a base to neutralize the acidic byproduct formed during the reaction, driving the equilibrium towards the product.

-

-

Addition of Boc Anhydride: Slowly add a solution of 10.2 g (46.74 mmol) of di-tert-butyl dicarbonate in 20 mL of THF to the reaction mixture at room temperature.

-

Rationale: A slight excess of Boc anhydride ensures complete conversion of the starting amine. Slow addition helps to control any potential exotherm.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

-

Rationale: Overnight stirring typically ensures the reaction goes to completion. TLC is a crucial in-process control to confirm the consumption of the starting material.

-

-

Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. b. Redissolve the residue in 100 mL of ethyl acetate. c. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

- Rationale: The sodium bicarbonate wash removes any remaining acidic impurities, and the brine wash helps to remove any residual water from the organic layer. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to afford tert-Butyl (3-cyanophenyl)carbamate as a white to off-white solid.

-

Rationale: Recrystallization is an effective method for purifying solid organic compounds, yielding a product with high purity.

-

Visualizing the Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions: A Commitment to Laboratory Safety

A thorough understanding and implementation of safety protocols are paramount for the successful and safe execution of this synthesis.

-

3-Aminobenzonitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation, and may cause an allergic skin reaction.[1] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1]

-

Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable liquid and vapor.[2] It is fatal if inhaled and causes skin and serious eye irritation.[2] It may also cause an allergic skin reaction.[2] Strict adherence to handling procedures in a fume hood is mandatory.[2]

-

Triethylamine (TEA): TEA is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Handle with care, ensuring adequate ventilation and appropriate PPE.

-

Tetrahydrofuran (THF): THF is a highly flammable liquid and can form explosive peroxides upon exposure to air and light. Use in a well-ventilated area away from ignition sources.

Characterization of the Product: Validating Synthetic Success

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet around 1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group.

-

A broad singlet for the N-H proton.

-

A series of multiplets in the aromatic region (approximately 7.2-7.8 ppm) corresponding to the four protons on the phenyl ring. The splitting pattern will be characteristic of a 1,3-disubstituted benzene ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A peak around 28 ppm corresponding to the three methyl carbons of the tert-butyl group.

-

A peak around 81 ppm for the quaternary carbon of the tert-butyl group.

-

A peak around 152 ppm for the carbonyl carbon of the carbamate.

-

A peak for the nitrile carbon (-C≡N) is expected around 118 ppm.

-

Several peaks in the aromatic region (110-145 ppm) corresponding to the carbons of the phenyl ring.

-

-

IR (Infrared) Spectroscopy:

-

A sharp absorption band around 2230 cm⁻¹ characteristic of the nitrile (C≡N) stretch.

-

A strong absorption band around 1710-1730 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the carbamate.

-

An N-H stretching vibration band around 3300-3400 cm⁻¹.

-

Conclusion: A Robust and Reliable Synthetic Route

The synthesis of tert-Butyl (3-cyanophenyl)carbamate via the Boc protection of 3-aminobenzonitrile is a highly efficient and reliable method for producing this key synthetic intermediate. The protocol detailed in this guide, when executed with precision and adherence to safety precautions, provides a clear pathway for researchers and drug development professionals to access this valuable compound. The insights into the reaction mechanism and the rationale behind each experimental step are intended to empower the user to not only replicate the synthesis but also to adapt and troubleshoot as needed in their specific research context.

References

-

Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

Sources

An In-depth Technical Guide to tert-Butyl (3-cyanophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3-cyanophenyl)carbamate is a versatile bifunctional molecule that has garnered significant interest within the realms of organic synthesis and medicinal chemistry. Its structure, which incorporates a cyano group and a tert-butyloxycarbonyl (Boc)-protected amine on a phenyl ring, makes it a valuable building block for the synthesis of a wide array of complex molecules, particularly those with therapeutic potential. The strategic placement of the cyano and protected amine functionalities allows for selective chemical transformations, providing a robust platform for the development of novel pharmaceutical agents and research tools. This guide offers a comprehensive overview of its chemical identity, synthesis, applications, and safety considerations, tailored for professionals in drug discovery and development.

Part 1: Core Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. tert-Butyl (3-cyanophenyl)carbamate is uniquely identified by its Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 145878-50-8[1]

This unique numerical identifier is assigned to this specific chemical substance and should be used in all scientific literature and documentation to ensure clarity and precision.

Physicochemical Data Summary

A thorough understanding of a compound's physicochemical properties is crucial for its effective use in experimental design, including reaction setup, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C12H14N2O2 | [1] |

| Molecular Weight | 218.26 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥98% | [1] |

| Storage Temperature | Room temperature, sealed in a dry environment | [1] |

| InChI Key | UEEFNFUJFIMRPZ-UHFFFAOYSA-N | [1] |

These properties indicate that tert-Butyl (3-cyanophenyl)carbamate is a stable, solid compound under standard laboratory conditions, facilitating its handling and storage.

Part 2: Synthesis and Reaction Mechanisms

The synthesis of tert-Butyl (3-cyanophenyl)carbamate and other carbamates generally involves the protection of an amine group. A common and effective method for the N-tert-butoxycarbonylation of amines is the use of di-tert-butyl dicarbonate (Boc₂O).

General Synthetic Workflow

The synthesis of carbamates, including tert-butyl carbamates, can be achieved through various methods. One prevalent approach involves the reaction of an amine with di-tert-butyl dicarbonate.[2] Another powerful method is the Curtius rearrangement, where a carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate that can be trapped by an alcohol to form the carbamate.[2][3]

Caption: General workflow for the synthesis of tert-Butyl (3-cyanophenyl)carbamate.

Detailed Experimental Protocol: N-Boc Protection of 3-Aminobenzonitrile

This protocol describes a general procedure for the synthesis of tert-Butyl (3-cyanophenyl)carbamate from 3-aminobenzonitrile using di-tert-butyl dicarbonate.

Materials:

-

3-Aminobenzonitrile

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Apparatus for filtration

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3-aminobenzonitrile (1 equivalent) in the chosen aprotic solvent.

-

To this solution, add di-tert-butyl dicarbonate (1 to 1.1 equivalents).

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is typically removed under reduced pressure.

-

The resulting crude product can then be purified by recrystallization or column chromatography to yield pure tert-Butyl (3-cyanophenyl)carbamate.

Expert Insight: The choice of solvent and the potential addition of a non-nucleophilic base can influence the reaction rate and yield. The slow addition of (Boc)₂O can sometimes help in controlling the reaction exotherm and minimizing side-product formation.

Part 3: Applications in Research and Drug Development

The unique structure of tert-Butyl (3-cyanophenyl)carbamate makes it a valuable intermediate in the synthesis of various pharmaceutical compounds. The Boc-protected amine allows for reactions at other positions of the molecule, with the amine group being deprotected at a later, strategic stage of the synthesis. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding its synthetic utility.

Carbamates, in general, are a significant class of compounds in drug design and medicinal chemistry.[3] They are often used as protecting groups for amines in peptide synthesis and other complex organic syntheses.[3][4] The carbamate functional group itself can be a key structural element in bioactive molecules, contributing to their binding affinity and pharmacokinetic properties.[3]

Sources

tert-Butyl (3-cyanophenyl)carbamate molecular weight

An In-Depth Technical Guide to tert-Butyl (3-cyanophenyl)carbamate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (3-cyanophenyl)carbamate, a pivotal intermediate in contemporary organic synthesis and medicinal chemistry. The document delineates its fundamental physicochemical properties, outlines a robust and validated synthetic protocol, describes methods for its analytical characterization, and explores its applications in drug discovery. The causality behind experimental choices is explained to provide field-proven insights for researchers, scientists, and drug development professionals. All quantitative data is summarized for clarity, and key workflows are visualized to enhance understanding.

Introduction and Core Molecular Attributes

tert-Butyl (3-cyanophenyl)carbamate is a bifunctional organic molecule of significant interest in the synthesis of complex pharmaceutical agents. Its structure incorporates a cyano group, a common precursor for various nitrogen-containing heterocycles and other functional groups, and a tert-butoxycarbonyl (Boc)-protected aniline. The Boc group serves as a robust protecting group for the amine, which is stable under a wide range of nucleophilic and basic conditions but can be selectively removed under mild acidic conditions[1]. This orthogonal reactivity makes the molecule an exceptionally versatile building block for multi-step synthetic campaigns.

Molecular Structure

The structural arrangement of tert-Butyl (3-cyanophenyl)carbamate is key to its utility. The molecule consists of a central benzene ring substituted at the 1 and 3 positions. One position holds the cyano (-C≡N) group, while the other is attached to a carbamate linkage.

Caption: Chemical structure of tert-Butyl (3-cyanophenyl)carbamate.

Physicochemical Properties

A summary of the key quantitative and identifying properties of tert-Butyl (3-cyanophenyl)carbamate is presented below. These values are critical for experimental design, reaction stoichiometry calculations, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 218.26 g/mol | |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [2] |

| CAS Number | 145878-50-8 | |

| IUPAC Name | tert-butyl 3-cyanophenylcarbamate | |

| Physical Form | Solid | |

| Typical Purity | ≥98% | |

| InChI Key | UEEFNFUJFIMRPZ-UHFFFAOYSA-N |

Synthesis Protocol: N-Boc Protection of 3-Aminobenzonitrile

The most direct and widely adopted synthesis of tert-Butyl (3-cyanophenyl)carbamate involves the reaction of 3-aminobenzonitrile with di-tert-butyl dicarbonate (Boc₂O), commonly known as Boc anhydride.[1] This reaction is a cornerstone of amine protection strategy in organic synthesis.

Causality of Reagent Selection

-

3-Aminobenzonitrile (Starting Material): The choice of this substrate provides the core phenylcyano- scaffold. It is commercially available and serves as the nucleophile in the reaction.

-

Di-tert-butyl dicarbonate (Boc₂O): This is the electrophilic source of the Boc group. It is preferred over other reagents like Boc-Cl due to its stability, lower toxicity, and the benign nature of its byproducts (tert-butanol and CO₂), which are easily removed during workup.[1][3]

-

Solvent (e.g., Dichloromethane, THF): An aprotic solvent is chosen to dissolve the reactants without participating in the reaction. Dichloromethane (DCM) is often used for its excellent solubilizing properties and ease of removal post-reaction.

-

Base (Optional, e.g., Triethylamine, DMAP): While the reaction can proceed without a base, the inclusion of a non-nucleophilic base like triethylamine can accelerate the reaction by deprotonating the amine, increasing its nucleophilicity. 4-Dimethylaminopyridine (DMAP) can be used as a catalyst for less reactive amines.[1]

Experimental Workflow

The following protocol is a self-validating system. The progress can be monitored by Thin-Layer Chromatography (TLC), and the final product's identity and purity are confirmed through rigorous analytical characterization.

Sources

An In-depth Technical Guide to the Structure Elucidation of tert-Butyl (3-cyanophenyl)carbamate

This guide provides a comprehensive, technically-grounded methodology for the complete structure elucidation of tert-Butyl (3-cyanophenyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the causal logic behind the analytical choices, ensuring a self-validating and robust structural confirmation. We will employ a multi-technique approach, demonstrating how data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy converge to provide an unambiguous structural assignment.

Strategic Overview: A Convergent Approach

The definitive identification of a chemical entity is a cornerstone of chemical research and development.[1] The process is not linear but rather a logical workflow where each piece of analytical data corroborates the others. For a molecule like tert-Butyl (3-cyanophenyl)carbamate, our strategy involves three core phases:

-

Determination of Molecular Formula: Establishing the exact elemental composition and molecular weight.

-

Identification of Functional Groups: Identifying the key chemical motifs within the molecule.

-

Elucidation of Connectivity: Assembling the atomic puzzle to determine the precise bonding arrangement and stereochemistry.

This workflow ensures that the final proposed structure is consistent with all collected empirical data.[2]

Caption: Strategic workflow for structure elucidation.

Phase 1: Determination of Molecular Formula

The first critical step is to determine the molecule's exact mass and elemental composition. This is achieved primarily through High-Resolution Mass Spectrometry (HRMS) and supported by Elemental Analysis (EA).

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is superior to standard MS for initial elucidation because it provides the mass-to-charge ratio (m/z) with enough accuracy (typically to four or five decimal places) to determine a unique molecular formula. For tert-Butyl (3-cyanophenyl)carbamate, the expected molecular formula is C₁₂H₁₄N₂O₂.

A key fragmentation pathway for tert-butoxycarbonyl (Boc) protected compounds is the loss of the tert-butyl group as an isobutylene radical or a tert-butyl cation, leading to characteristic neutral losses or fragment ions.

Expected Data:

-

Molecular Ion [M+H]⁺: Calculated for C₁₂H₁₅N₂O₂⁺ is 220.1212.

-

Key Fragment [M-56] or [M-57]: Loss of isobutylene (56 Da) or a tert-butyl radical (57 Da) is a hallmark of the Boc group.

Protocol 1: HRMS Analysis via ESI-TOF

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquisition Parameters (Positive Ion Mode):

-

Ion Source: ESI

-

Capillary Voltage: 3.5 kV

-

Sampling Cone: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: 50-500 m/z

-

-

Data Analysis: Identify the peak corresponding to the molecular ion and compare its exact mass to the theoretical mass calculated for C₁₂H₁₄N₂O₂.

Elemental Analysis (EA)

Trustworthiness: While HRMS provides the molecular formula, EA offers orthogonal validation by providing the percentage composition of individual elements (C, H, N). The experimental percentages must align with the theoretical values for the proposed formula.

| Element | Theoretical % for C₁₂H₁₄N₂O₂ |

| Carbon (C) | 65.44% |

| Hydrogen (H) | 6.41% |

| Nitrogen (N) | 12.72% |

| Oxygen (O) | 15.43% |

A successful EA result, where experimental values are within ±0.4% of the theoretical values, provides strong corroborating evidence for the molecular formula determined by HRMS.

Phase 2: Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and powerful tool for identifying the specific functional groups present in a molecule by detecting the vibrational frequencies of its bonds.[2] For tert-Butyl (3-cyanophenyl)carbamate, we anticipate characteristic absorptions for the carbamate, nitrile, and aromatic moieties.

Authoritative Grounding:

-

The C≡N stretch of a nitrile typically appears as a sharp, intense band in the 2260-2220 cm⁻¹ region.[3] Conjugation with an aromatic ring shifts this to the lower end of the range, around 2230 cm⁻¹.[4]

-

The carbamate group presents two key signals: a C=O stretch, typically between 1740-1680 cm⁻¹, and an N-H stretch around 3400-3200 cm⁻¹.[5][6]

-

Aromatic rings show C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| Carbamate N-H | Stretch | ~3300 | Medium, sharp |

| Aromatic C-H | Stretch | ~3100-3000 | Medium |

| Aliphatic C-H | Stretch | ~2980-2850 | Strong |

| Nitrile C≡N | Stretch | ~2230 | Strong, sharp |

| Carbamate C=O | Stretch | ~1715 | Very Strong, sharp |

| Aromatic C=C | Stretch | ~1600-1450 | Medium, multiple bands |

| Carbamate N-H | Bend | ~1520 | Medium |

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans are typically sufficient.

-

-

Data Analysis: Collect a background spectrum of the clean, empty ATR crystal. Collect the sample spectrum. The instrument software will automatically generate the absorbance spectrum. Identify and label the key absorption bands corresponding to the functional groups.

Phase 3: Connectivity Elucidation via NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule.[7] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular structure.

¹H NMR Spectroscopy

Expertise & Experience: ¹H NMR provides information on the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity).

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

~7.5-7.2 ppm (4H, multiplet): These signals correspond to the four protons on the 1,3-disubstituted benzene ring. The meta-substitution pattern will lead to a complex splitting pattern.

-

~6.6 ppm (1H, broad singlet): This is the carbamate N-H proton. Its chemical shift can be variable and it often appears broad.

-

1.52 ppm (9H, singlet): This is the characteristic signal for the nine equivalent protons of the tert-butyl group. It is a singlet because there are no adjacent protons.[8]

¹³C NMR Spectroscopy

Trustworthiness: ¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule, giving critical insight into the carbon backbone.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

-

~152 ppm: The carbonyl carbon (C=O) of the carbamate group.

-

~139 ppm: The aromatic carbon bonded to the carbamate nitrogen (C-N).

-

~130-120 ppm: The four aromatic C-H carbons.

-

~118 ppm: The nitrile carbon (C≡N).

-

~113 ppm: The aromatic carbon bonded to the nitrile group (C-CN).

-

~81 ppm: The quaternary carbon of the tert-butyl group (O-C(CH₃)₃).

-

~28 ppm: The three equivalent methyl carbons of the tert-butyl group (-C(CH₃)₃).

| Data Source | Information Gained | Validation Check |

| ¹H Integration | Ratio of protons (9:4:1) | Matches the 14 protons in the molecular formula. |

| ¹H Multiplicity | Neighboring protons | Aromatic splitting confirms 1,3-substitution. |

| ¹³C Count | Number of unique carbons | 9 signals expected (3 aromatic CH are unique, 1 is not). |

| Chemical Shifts | Functional group environments | Values are consistent with established ranges for carbamates, nitriles, and aromatics. |

Protocol 3: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Analyze chemical shifts, integrations, and multiplicities.

Convergent Conclusion: The Final Structure

The collective data provides an interlocking, self-validating confirmation of the structure.

-

MS and EA establish the molecular formula as C₁₂H₁₄N₂O₂ . The Index of Hydrogen Deficiency is 7, consistent with a benzene ring (4), a carbonyl (1), and a nitrile (2).

-

IR Spectroscopy confirms the presence of the key functional groups: a carbamate (N-H, C=O), a nitrile (C≡N), an aromatic ring, and aliphatic C-H bonds.

-

NMR Spectroscopy assembles the pieces. The 9H singlet confirms the tert-butyl group. The ¹³C signal at ~81 ppm confirms it is part of a tert-butoxy group. The aromatic signals in both ¹H and ¹³C NMR, along with their splitting patterns, confirm a 1,3-disubstituted benzene ring. The remaining signals are perfectly consistent with the nitrile and carbamate groups being the two substituents.

All evidence converges on the single, unambiguous structure of tert-Butyl (3-cyanophenyl)carbamate.

Caption: Confirmed structure of the target molecule.

References

-

Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

tert-butyl N-[3-(cyanomethyl)phenyl]carbamate | C13H16N2O2 | CID 67007994. (n.d.). PubChem. Retrieved from [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl) carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (2018). Royal Society of Chemistry. Retrieved from [Link]

-

Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. (n.d.). University of Nairobi. Retrieved from [Link]

-

Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]

-

Structure elucidation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Computer methods for structure elucidation of new organic compounds from NMR spectra. (2016). ResearchGate. Retrieved from [Link]

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (2015). eLife. Retrieved from [Link]

-

Electronic Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

-

tert-butyl N-(cyanomethyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

-

tert-butyl N-(4-bromo-3-cyanophenyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

-

Safety Data Sheet - tert-Butyl N-(2-amino-5-cyanophenyl)carbamate. (2024). Aaron Chemicals. Retrieved from [Link]

-

The infrared spectra of nitriles and related compounds frozen in Ar and H2O. (1998). PubMed. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Tert-butyl n-[1-(3-cyanophenyl)ethyl]carbamate (C14H18N2O2). (n.d.). PubChemLite. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

tert-Butyl carbamate. (n.d.). NIST WebBook. Retrieved from [Link]

-

Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. (2025). ResearchGate. Retrieved from [Link]

-

Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. Retrieved from [Link]

-

The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. (1954). Journal of the American Chemical Society. Retrieved from [Link]

-

tert-Butyl carbamate. (n.d.). NIST WebBook. Retrieved from [Link]

-

tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. (2017). MDPI. Retrieved from [Link]

Sources

- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

Physical and chemical stability of tert-Butyl (3-cyanophenyl)carbamate

An In-Depth Technical Guide to the Physical and Chemical Stability of tert-Butyl (3-cyanophenyl)carbamate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical stability of tert-Butyl (3-cyanophenyl)carbamate, a key intermediate in pharmaceutical synthesis and materials science. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's intrinsic properties, potential degradation pathways, and robust analytical methodologies for its stability assessment. By synthesizing data from established sources with field-proven insights, this guide offers a practical framework for handling, storing, and evaluating this critical chemical entity, ensuring its integrity throughout the development lifecycle.

Introduction and Significance

Tert-Butyl (3-cyanophenyl)carbamate, bearing the CAS number 145878-50-8, is a bifunctional molecule featuring a Boc-protected amine and a nitrile group on an aromatic ring. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the amine, which is invaluable in multi-step organic synthesis, allowing for selective reactions at other sites of the molecule. Its stability is not merely an academic curiosity; it is a cornerstone of reproducible research and manufacturing. Inconsistent stability can lead to variable reaction yields, the introduction of impurities, and compromised final product quality. Understanding the stability profile of this intermediate is therefore paramount for developing robust synthetic routes and ensuring the shelf-life of the material.

Physicochemical Profile

A baseline understanding of the compound's physical properties is essential before exploring its chemical stability. These characteristics influence its handling, dissolution, and formulation.

| Property | Value | Source(s) |

| CAS Number | 145878-50-8 | |

| Molecular Formula | C₁₂H₁₄N₂O₂ | |

| Molecular Weight | 218.25 g/mol | Calculated |

| Appearance | Solid, typically white to off-white crystalline powder. | [1][2] |

| Melting Point | ~105-110 °C (based on tert-Butyl carbamate analog) | [1][2][3] |

| Solubility | Soluble in organic solvents such as chloroform, methylene chloride, and alcohols; slightly soluble in water and petroleum ether. | [3] |

| Storage | Recommended to be stored sealed in a dry environment at room temperature or refrigerated (2-8 °C). | [2] |

Solid-State Stability

In its solid form, tert-Butyl (3-cyanophenyl)carbamate is generally stable under recommended storage conditions. However, several environmental factors can influence its long-term integrity.

-

Thermal Stability : The compound is thermally stable up to its melting point. However, like many carbamates, it may undergo decomposition at elevated temperatures, and prolonged heating should be avoided, even below its melting point, as it can increase the rate of degradation if moisture is present.[4]

-

Hygroscopicity : Storage recommendations to keep the compound in a dry, sealed container suggest a sensitivity to moisture. Absorbed atmospheric water can act as a reactant, facilitating slow hydrolysis of the carbamate bond even in the solid state, particularly if acidic or basic impurities are present on the material's surface.

-

Photostability : Aromatic compounds and carbamates can be susceptible to degradation upon exposure to UV light. As a standard precautionary measure in pharmaceutical development, the material should be stored in light-resistant containers to prevent potential photolytic degradation.

Solution-State Stability and Degradation Pathways

The stability of tert-Butyl (3-cyanophenyl)carbamate is most challenged when in solution, where it is exposed to solvent effects and potential reactants. The primary degradation route is hydrolysis of the carbamate functional group.

Hydrolytic Degradation

The carbamate linkage is an ester of a carbamic acid, making it susceptible to hydrolysis under both acidic and basic conditions. This is the most significant degradation pathway to consider.

-

Mechanism :

-

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the carbamate is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the C-O bond, releasing tert-butanol, which readily forms a stable tert-butyl cation and subsequently isobutene. The resulting carbamic acid of 3-aminobenzonitrile is unstable and decarboxylates to yield 3-aminobenzonitrile.

-

Base-Catalyzed Hydrolysis : Under basic conditions, the hydroxide ion directly attacks the electrophilic carbonyl carbon. This tetrahedral intermediate then collapses, cleaving the C-O bond to release the tert-butoxide anion and, after workup, 3-aminobenzonitrile.

-

-

Potential Secondary Degradation : The nitrile group (-C≡N) is generally more stable to hydrolysis than the carbamate. However, under harsh acidic or basic conditions (e.g., concentrated acids/bases and heat), it can hydrolyze to a carboxylic acid, forming 3-aminobenzoic acid.

Caption: Workflow for a comprehensive forced degradation study.

Experimental Protocol: Forced Degradation Study

Objective: To intentionally degrade the sample under various stress conditions to rapidly identify likely degradation products and establish a stability-indicating analytical method.

Materials:

-

tert-Butyl (3-cyanophenyl)carbamate

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Class A volumetric flasks

Procedure:

-

Sample Preparation: Prepare a stock solution of tert-Butyl (3-cyanophenyl)carbamate at approximately 1 mg/mL in a 50:50 acetonitrile/water mixture.

-

Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

-

Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

-

Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Heat 5 mL of the stock solution at 80°C for 48 hours, protected from light.

-

Photostability: Expose 5 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Sample Analysis: At appropriate time points, withdraw an aliquot from each stress condition, neutralize if necessary (for acid and base samples), and dilute to a target concentration of ~0.1 mg/mL. Analyze by HPLC.

Protocol: Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradants, impurities, or excipients.

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 3.5 µm) | Provides good retention and separation for moderately polar aromatic compounds. [5] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a controlled pH and aids in good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Gradient | 10% to 90% B over 20 minutes, then hold and re-equilibrate | A gradient is necessary to elute the parent compound and separate it from both more polar (early eluting) and less polar (late eluting) degradants. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 220 nm and 254 nm | The nitrile and aromatic ring provide UV absorbance. Monitoring multiple wavelengths helps in detecting all components. |

| Injection Vol. | 5 µL |

Conclusion

tert-Butyl (3-cyanophenyl)carbamate demonstrates good solid-state stability when properly stored in sealed, light-resistant containers protected from moisture. The primary chemical liability is the hydrolysis of the tert-butyl carbamate group, a reaction that is accelerated in both acidic and basic aqueous solutions. Forced degradation studies are essential to fully characterize its stability profile and are a prerequisite for its use in regulated environments. The analytical and experimental frameworks provided in this guide offer a robust starting point for any researcher or developer working with this versatile chemical intermediate.

References

-

PubChem. tert-butyl N-[3-(cyanomethyl)phenyl]carbamate. National Center for Biotechnology Information. [Link]

-

Chemsrc. tert-butyl N-[1-(1,3-benzothiazol-2-yl)-2-(3-cyanophenyl)ethyl]carbamate. Chemsrc. [Link]

-

Aaron Chemicals LLC. Safety Data Sheet - tert-Butyl N-(2-amino-5-cyanophenyl)carbamate. Aaron Chemicals LLC. [Link]

-

ChemWhat. (3-CYANOMETHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER. ChemWhat. [Link]

-

PubChem. tert-butyl N-(cyanomethyl)carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-butyl N-(4-bromo-3-cyanophenyl)carbamate. National Center for Biotechnology Information. [Link]

- Unknown Source.Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. (Link unavailable)

-

PubChemLite. Tert-butyl n-[1-(3-cyanophenyl)ethyl]carbamate. Université du Luxembourg. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. Organic Syntheses, Inc. [Link]

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Royal Society of Chemistry. [Link]

-

ResearchGate. Metabolic pathways for the degradation of aromatic ring-based... ResearchGate. [Link]

-

The Royal Society of Chemistry. TBHP-promoted direct oxidation reaction of benzylic Csp3–H bonds to ketones. Royal Society of Chemistry. [Link]

-

MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. [Link]

-

MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. MDPI. [Link]

- Google Patents.Tert-butyl carbamate derivative and preparation method and application thereof.

-

PubChem. tert-butyl N-((3-aminophenyl)methyl)carbamate. National Center for Biotechnology Information. [Link]

-

PubMed Central. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. National Library of Medicine. [Link]

-

ResearchGate. Carbamate Pesticides and Their Biological Degradation: Prospects for Enzymatic Bioremediation. ResearchGate. [Link]

-

PubMed Central. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. National Library of Medicine. [Link]

-

ResearchGate. Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. ResearchGate. [Link]

Sources

A Technical Guide to the Synthesis of tert-Butyl (3-cyanophenyl)carbamate: Starting Materials and Methodologies

Introduction

tert-Butyl (3-cyanophenyl)carbamate, also known as N-Boc-3-aminobenzonitrile, is a pivotal building block in contemporary organic synthesis.[1] Its bifunctional nature, featuring a protected amine and a reactive nitrile group, makes it an invaluable intermediate in the development of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[2][3] The tert-butoxycarbonyl (Boc) protecting group offers robust stability under a wide range of reaction conditions while allowing for facile deprotection under mild acidic treatment, a strategic advantage in multi-step synthetic campaigns.[4][5]

This technical guide provides an in-depth analysis of the primary synthetic pathways to tert-butyl (3-cyanophenyl)carbamate, with a core focus on the selection of starting materials and the underlying chemical principles that govern each route. We will dissect the most direct and widely adopted method alongside alternative strategies that offer synthetic flexibility. Each methodology is presented with detailed, field-proven protocols, a comparative analysis of their strategic advantages, and the causal logic behind experimental design choices, equipping researchers and process chemists with the knowledge to make informed decisions for their specific applications.

Part 1: The Direct Synthetic Route via Amine Protection

The most efficient and prevalent method for synthesizing tert-butyl (3-cyanophenyl)carbamate is the direct N-protection of 3-aminobenzonitrile. This approach is favored for its high yield, operational simplicity, and the commercial availability of the starting amine.

Core Principle & Mechanistic Insight

The synthesis hinges on the nucleophilic substitution reaction between the primary amine of 3-aminobenzonitrile and di-tert-butyl dicarbonate (Boc₂O). The lone pair of electrons on the nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[6] This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the carbamate and the release of tert-butoxide and carbon dioxide.[4][5] A base is typically employed to neutralize the protonated amine intermediate and drive the reaction to completion.[7]

Starting Materials & Reagents

| Component | Role | Rationale for Selection |

| 3-Aminobenzonitrile | Primary Starting Material | A readily available and cost-effective precursor containing the required cyanophenyl scaffold. |

| Di-tert-butyl dicarbonate (Boc₂O) | Protecting Group Source | The standard reagent for Boc protection; it is highly reactive towards amines, stable, and its byproducts (isobutylene, CO₂) are volatile and easily removed.[8] |

| Triethylamine (TEA) or DMAP | Base | Acts as a proton scavenger to neutralize the ammonium species formed during the reaction, preventing side reactions and ensuring high conversion.[5] DMAP can also serve as a nucleophilic catalyst. |

| Tetrahydrofuran (THF) or Dichloromethane (DCM) | Solvent | Aprotic solvents that effectively dissolve the starting materials and do not interfere with the reaction mechanism.[7] |

Workflow for Direct Boc Protection

Caption: Workflow for the one-step synthesis of tert-Butyl (3-cyanophenyl)carbamate.

Detailed Experimental Protocol: Boc Protection of 3-Aminobenzonitrile

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminobenzonitrile (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.2-0.5 M concentration).

-

Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a small amount of the reaction solvent. Add this solution dropwise to the stirred amine solution over 15-20 minutes. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours.[7] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Quenching and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude tert-butyl (3-cyanophenyl)carbamate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford a white to off-white solid.[10]

Part 2: Alternative Synthetic Strategies from Halogenated Precursors

While the direct protection of 3-aminobenzonitrile is preferred, alternative multi-step routes provide crucial flexibility. These are particularly valuable when sourcing 3-aminobenzonitrile is challenging or when constructing a library of analogues from a common halogenated intermediate.

Route A: Cyanation of an N-Protected Bromoaniline

This strategy involves first protecting the commercially available 3-bromoaniline, followed by a cyanation reaction to install the nitrile group.

-

Starting Material: 3-Bromoaniline.

-

Key Transformations:

-

Boc Protection: 3-Bromoaniline is first protected with Boc₂O using a standard protocol, yielding tert-butyl (3-bromophenyl)carbamate.

-

Cyanation: The resulting aryl bromide is then subjected to a Rosenmund-von Braun reaction, using a copper(I) cyanide (CuCN) source to substitute the bromine with a nitrile. This transformation typically requires high temperatures and a polar aprotic solvent like DMF or NMP.[11]

-

Protecting the amine prior to cyanation is critical. The unprotected amine can coordinate to the copper catalyst, potentially inhibiting its activity or leading to undesired side reactions. The Boc group is stable under the thermal conditions of the cyanation reaction.

Caption: Two-step synthesis via protection followed by cyanation.

Route B: Buchwald-Hartwig Amination of 3-Bromobenzonitrile

This advanced approach constructs the C-N bond directly onto the cyanophenyl ring using palladium-catalyzed cross-coupling chemistry.[12]

-

Starting Material: 3-Bromobenzonitrile.

-

Key Transformation: The Buchwald-Hartwig amination reaction couples the aryl bromide (3-bromobenzonitrile) with an amine source.[13] For this specific synthesis, tert-butyl carbamate can be used as the amine coupling partner, directly installing the N-Boc group.

-

Critical Components: The success of this reaction is highly dependent on the catalytic system.[14]

-

Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are essential to facilitate the catalytic cycle, specifically the reductive elimination step.[15][16]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required.[15]

-

This method is powerful for its convergence, forming the target C-N bond in a single, highly effective step from a different set of starting materials. It offers an orthogonal approach to the other routes and is particularly useful in medicinal chemistry for rapidly accessing analogues.

Caption: Synthesis via Buchwald-Hartwig cross-coupling.

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, 1.4-2.0 eq).

-

Reagent Addition: Add 3-bromobenzonitrile (1.0 eq) and tert-butyl carbamate (1.2 eq).

-

Solvent Addition: Add anhydrous, de-gassed solvent (e.g., toluene or dioxane) via syringe.

-

Reaction: Seal the tube and heat the mixture (typically 80-110 °C) with vigorous stirring for 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent, filter through a pad of celite to remove the catalyst, and concentrate. The residue is then subjected to standard aqueous work-up and purification by column chromatography.[15]

Part 3: Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as starting material availability, cost, scale, and the specific capabilities of the laboratory.

| Feature | Route 1: Direct Protection | Route 2A: Cyanation | Route 2B: Buchwald-Hartwig |

| Primary Starting Material | 3-Aminobenzonitrile | 3-Bromoaniline | 3-Bromobenzonitrile |

| Number of Steps | 1 | 2 | 1 |

| Typical Overall Yield | High (>90%) | Moderate (60-80%) | Good to High (70-95%) |

| Atom Economy | Good | Moderate | Good |

| Key Reagents | Boc₂O, Organic Base | Boc₂O, CuCN | Pd Catalyst, Ligand, Strong Base |

| Process Scalability | Excellent | Good (High temp may be a factor) | Moderate (Catalyst cost/removal) |

| Primary Challenges | Minimal | Harsh conditions (high temp), removal of copper salts.[17] | Cost of catalyst/ligand, sensitivity to air/moisture, catalyst removal.[14] |

| Best Suited For | Large-scale, routine synthesis | When 3-bromoaniline is more accessible than 3-aminobenzonitrile | Rapid analogue synthesis, medicinal chemistry, challenging substrates. |

Conclusion

The synthesis of tert-butyl (3-cyanophenyl)carbamate is most efficiently achieved via the direct Boc protection of 3-aminobenzonitrile . This one-step process is robust, high-yielding, and readily scalable, making it the preferred method for both academic research and industrial production.

Alternative pathways starting from halogenated precursors, such as the cyanation of N-Boc-3-bromoaniline or the Buchwald-Hartwig amination of 3-bromobenzonitrile , represent powerful strategic options. While more complex, they provide essential flexibility, enabling synthesis when the primary precursor is unavailable and facilitating the rapid diversification of molecular scaffolds. A thorough understanding of these distinct routes allows the modern chemist to navigate starting material selection with precision, optimizing for efficiency, cost, and strategic synthetic goals.

References

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available from: [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Chem-Space. Tert-Butyl (Cyanomethyl)Carbamate: A Versatile Building Block for Chemical Synthesis. Available from: [Link]

-

Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available from: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

- Nolan, S. P. et al.

-

ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Available from: [Link]

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

- Google Patents. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace.

-

Amerigo Scientific. 3-(Boc-amino)benzonitrile (97%). Available from: [Link]

-

YouTube. Amine Boc protection-Mechanism and Reaction Setup. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available from: [Link]

-

Semantic Scholar. Efficient solventless technique for Boc-protection of hydrazines and amines. Available from: [Link]

Sources

- 1. 3-(Boc-amino)benzonitrile (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. nbinno.com [nbinno.com]

- 3. tert-Butyl (3-cyanophenyl)carbamate | 145878-50-8 [sigmaaldrich.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. BOC Protection and Deprotection [bzchemicals.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. peptide.com [peptide.com]

- 10. TERT-BUTYL 4-CYANOPHENYLCARBAMATE synthesis - chemicalbook [chemicalbook.com]

- 11. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents [patents.google.com]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

Unlocking the Synthetic Potential of tert-Butyl (3-cyanophenyl)carbamate: A Guide for Advanced Research

Introduction: A Scaffold of Latent Opportunity

In the landscape of modern organic synthesis, the true value of a molecule often lies not in its intrinsic properties, but in its potential as a versatile building block. tert-Butyl (3-cyanophenyl)carbamate is a prime exemplar of such a molecule. At its core, it is a deceptively simple aromatic scaffold, yet the strategic placement of its three key functional groups—a Boc-protected amine, a nitrile moiety, and a phenyl ring—creates a powerful platform for synthetic diversification.

The tert-butyloxycarbonyl (Boc) group offers a robust and selectively cleavable handle for modulating the reactivity of the aniline nitrogen. The nitrile group is a remarkably versatile functional group; it is a potent pharmacophore in its own right, a precursor to essential functionalities like primary amines and carboxylic acids, and a partner in cycloaddition reactions for creating heterocyclic systems.[1] The meta-substitution pattern of these groups on the phenyl ring imparts a specific geometric vector for molecular expansion, making it an ideal starting point for constructing complex architectures in medicinal chemistry and materials science.

This technical guide moves beyond the compound's basic properties to explore its untapped potential. We will dissect its core reactivity and present validated, actionable protocols for its transformation. More importantly, we will illuminate promising, forward-looking research trajectories, providing the conceptual framework and methodological details for scientists in drug discovery and advanced materials to leverage this scaffold for novel innovations.

Core Reactivity and Synthetic Pathways

The synthetic utility of tert-Butyl (3-cyanophenyl)carbamate is dictated by the distinct and predictable reactivity of its functional groups. Understanding these transformations is key to designing complex synthetic routes where this molecule serves as a central hub.

Caption: Key synthetic transformations of tert-Butyl (3-cyanophenyl)carbamate.

Physicochemical and Analytical Data

A thorough characterization of the starting material is the foundation of any synthetic endeavor. The table below summarizes the key physical and spectroscopic properties for tert-Butyl (3-cyanophenyl)carbamate.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₄N₂O₂ | |

| Molecular Weight | 218.26 g/mol | |

| CAS Number | 145878-50-8 | |

| Appearance | White to off-white solid | |

| Melting Point | 113-117 °C | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.71 (s, 1H), 7.55 (d, 1H), 7.39 (t, 1H), 7.30 (d, 1H), 6.75 (s, 1H), 1.52 (s, 9H) | (Predicted) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 152.1, 139.8, 131.9, 129.8, 123.5, 122.6, 118.4, 112.9, 81.5, 28.3 | (Predicted) |

| IR (KBr, cm⁻¹) | ν: 3350 (N-H), 2980 (C-H), 2230 (C≡N), 1710 (C=O), 1590, 1530 (C=C, arom.) | (Predicted) |

Research Area 1: Medicinal Chemistry and Drug Discovery

The aminobenzonitrile motif is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutics, particularly kinase inhibitors and receptor antagonists.[2][3] The nitrile group itself is far more than a simple synthetic handle; it is a crucial pharmacophoric element. With a molecular volume just one-eighth that of a methyl group, its linear geometry allows it to access tight binding pockets.[4] It frequently acts as a hydrogen bond acceptor and its strong dipole can serve as a bioisostere for hydroxyl or carboxyl groups, often improving metabolic stability and pharmacokinetic profiles.[4][5]

1A. Bioisosteric Replacement: From Nitrile to Tetrazole

The tetrazole ring is a well-established bioisostere for the carboxylic acid group, sharing a similar pKa and ability to engage in hydrogen bonding, but with improved metabolic stability and cell permeability.[6] The conversion of a nitrile to a 5-substituted-1H-tetrazole is a high-yield, direct transformation, making this an attractive strategy for lead optimization.

Caption: Pathway for the synthesis of a tetrazole bioisostere.

This transformation opens a direct path to novel compounds where the tetrazole moiety can interact with key residues (e.g., arginine, serine) in a protein active site.[5]

1B. Scaffold Elaboration via Suzuki-Miyaura Cross-Coupling

To explore the chemical space around the core scaffold, carbon-carbon bond-forming reactions are paramount. While direct coupling of the N-carbamate is challenging, a more robust and field-proven strategy involves starting with a halogenated version of the molecule. tert-Butyl (5-bromo-3-cyanophenyl)carbamate is an ideal substrate for Suzuki-Miyaura cross-coupling, allowing for the introduction of a diverse range of aryl and heteroaryl groups at the 5-position.

This approach enables the synthesis of biaryl structures, a common motif in kinase inhibitors, which can occupy adjacent hydrophobic pockets in an ATP-binding site.

Caption: Suzuki-Miyaura coupling for scaffold diversification.

Research Area 2: Advanced Materials Science

The rigid, functionalizable nature of the aminobenzonitrile scaffold makes it an excellent candidate for constructing highly ordered, porous materials.

2A. Building Blocks for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers with tailorable structures, making them ideal for applications in gas storage, catalysis, and drug delivery.[5][7] Aminobenzonitrile derivatives are valuable precursors for nitrogen-rich COFs.[5] A common strategy involves the acid-catalyzed cyclotrimerization of nitrile groups to form stable triazine rings, which act as the vertices of the framework.

A potential research direction would involve the deprotection of tert-Butyl (3-cyanophenyl)carbamate to yield 3-aminobenzonitrile. This monomer, or a derivative thereof, can then be subjected to cyclotrimerization conditions to form a 1,3,5-triazine core, which can be further linked with other monomers (e.g., dialdehydes) to build a porous COF.[5] This creates a material with a high density of nitrogen atoms, which can be beneficial for applications like CO₂ capture or catalysis.

Key Experimental Protocols

Scientific integrity requires that protocols be reproducible and self-validating. The following methods are presented with detailed steps, including reaction monitoring and product verification.

Protocol 1: Boc Deprotection under Acidic Conditions

-

Objective: To remove the Boc protecting group and liberate the free amine.

-

Causality: The Boc group is highly labile to strong acids. The mechanism involves protonation of the carbonyl oxygen, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates.[8]

-

Methodology:

-

Setup: Dissolve tert-Butyl (3-cyanophenyl)carbamate (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

-

Reaction: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution at room temperature.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. The product, 3-aminobenzonitrile, will have a significantly lower Rf value than the starting material. The reaction is typically complete within 30-60 minutes.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

-

Purification: Re-dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Validation: The resulting 3-aminobenzonitrile can be validated by ¹H NMR, observing the disappearance of the tert-butyl singlet at ~1.5 ppm and the appearance of a broad singlet corresponding to the -NH₂ protons.

-

Protocol 2: Reduction of the Nitrile to a Primary Amine

-

Objective: To convert the nitrile group into a versatile benzylamine.

-

Causality: Catalytic hydrogenation or chemical hydrides can efficiently reduce the carbon-nitrogen triple bond. Diisopropylaminoborane, activated by a catalytic amount of LiBH₄, is a mild and effective reagent for this transformation, showing good functional group tolerance.[9][10][11]

-

Methodology:

-

Setup: In an oven-dried, argon-flushed flask, dissolve tert-Butyl (3-cyanophenyl)carbamate (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.5 M).

-

Reaction: Add a solution of diisopropylaminoborane/cat. LiBH₄ in THF (2.0 eq) dropwise at room temperature.[10]

-

Monitoring: Monitor the reaction by TLC. The product, tert-butyl (3-(aminomethyl)phenyl)carbamate, will be more polar than the starting material. The reaction may require several hours.

-

Workup: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of 1 M HCl. Stir for 30 minutes.

-

Purification: Make the solution basic by adding 2 M NaOH. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Validation: Confirm the product structure by ¹H NMR, looking for the disappearance of the nitrile in the IR spectrum (~2230 cm⁻¹) and the appearance of a new singlet at ~3.8-4.0 ppm in the ¹H NMR spectrum, corresponding to the benzylic -CH₂- protons.

-

Protocol 3: Suzuki-Miyaura Coupling of a Halogenated Analog

-

Objective: To form a C-C bond by coupling a bromo-substituted scaffold with a boronic acid.

-

Causality: This palladium-catalyzed cross-coupling reaction proceeds via a well-established catalytic cycle involving oxidative addition of the Pd(0) catalyst to the aryl-bromide bond, transmetalation with the boronic acid, and reductive elimination to form the new biaryl bond and regenerate the catalyst.[2]

-

Methodology:

-

Setup: To a flask, add tert-butyl (5-bromo-3-cyanophenyl)carbamate (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (K₂CO₃, 3.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Reaction: Purge the flask with argon. Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio, approx. 0.1 M). Heat the reaction mixture to 90-100 °C.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then with brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

-

Validation: The product can be characterized by ¹H NMR, observing new aromatic signals corresponding to the coupled aryl group, and by mass spectrometry to confirm the expected molecular weight.

-

Conclusion and Future Outlook

tert-Butyl (3-cyanophenyl)carbamate is more than a simple catalog chemical; it is a launchpad for innovation. The strategic orthogonality of its functional groups—the acid-labile Boc-amine and the reducible/transformable nitrile—provides a robust toolkit for the modern synthetic chemist. We have demonstrated its potential in two high-impact areas: the rational design of new therapeutic agents through scaffold hopping and bioisosteric replacement, and the bottom-up construction of advanced materials like Covalent Organic Frameworks. The detailed protocols provided herein serve as a validated starting point for exploration. The true potential of this scaffold will be realized by researchers who can creatively combine these fundamental transformations to build novel molecules with unique functions, addressing pressing challenges in medicine and materials science.

References

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

Catalytic Reduction of Nitriles. (n.d.). Thieme Chemistry. Retrieved January 14, 2026, from [Link]

-

Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]

-

Al-Masoudi, N. A. L., & Al-Soud, Y. A. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Synthesis, 18(6), 633-655. [Link]

-

Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. PubMed. [Link]

-

Ostrowska, M. A., & Wróbel, Z. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Mini-Reviews in Medicinal Chemistry, 15(14), 1172-1185. [Link]

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]

-

ChemHelpASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]

-

Dömling, A. (2012). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 112(6), 3083–3135. [Link]

-

Zhang, Y., et al. (2024). Rapid synthesis of aminal-linked covalent organic frameworks for CO2/CH4 separation. Chemical Science, 15(25), 9483-9489. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

-

Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13. [Link]

-

Zhang, Y., et al. (2024). Rapid synthesis of aminal-linked covalent organic frameworks for CO2/CH4 separation. RSC Publishing. [Link]

-

Kumar, D., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1648–1661. [Link]

-

Shen, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1435-1463. [Link]

-

Quasdorf, K. W., et al. (2010). Nickel-Catalyzed Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 49(27), 4567-4571. [Link]

-

Vaganova, T. A., et al. (2021). Polyhalogenated aminobenzonitriles vs. their co-crystals with 18-crown-6: amino group position as a tool to control crystal packing and solid-state fluorescence. CrystEngComm, 23(23), 4125-4136. [Link]

-

Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications. YouTube. [Link]

-

Khelwati, H., et al. (2021). Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts. ChemistrySelect, 6(32), 8234-8240. [Link]

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Quasdorf, K. W., et al. (2011). Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(16), 6352–6363. [Link]

-

PubChem. (n.d.). tert-butyl N-(2-bromo-5-cyanophenyl)carbamate. [Link]

-

Pascanu, V., et al. (2013). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. Catalysis Science & Technology, 3(7), 1776-1785. [Link]

Sources

- 1. Polyhalogenated aminobenzonitriles vs. their co-crystals with 18-crown-6: amino group position as a tool to control crystal packing and solid-state fluorescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. rsc.org [rsc.org]

- 4. [PDF] Rapid synthesis of aminal-linked covalent organic frameworks for CO2/CH4 separation | Semantic Scholar [semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]